1,2,3,4-Tetrahydroisoquinolin-5-amine - 115955-90-3

1,2,3,4-Tetrahydroisoquinolin-5-amine

Catalog Number: EVT-355473
CAS Number: 115955-90-3
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroisoquinolin-5-amine is a compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. Research has explored its role in preventing neurotoxic effects, its interaction with adrenoceptors, and its influence on cardiovascular parameters such as blood pressure and heart rate. This comprehensive analysis will delve into the various studies that have investigated the mechanisms and applications of this compound.

N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives

  • Compound Description: This class of compounds represents a series of selective Janus Kinase 2 (JAK2) inhibitors. Specifically, compound 13ac, a derivative within this series, demonstrated exceptional potency against JAK2 kinase, SET-2 cells, and Ba/F3V617F cells (characterized by high expression of the JAK2V617F mutation). []
  • Relevance: These compounds are structurally related to 1,2,3,4-Tetrahydroisoquinolin-5-amine through the shared 1,2,3,4-tetrahydroisoquinoline core structure. The variations lie in the substitution patterns on the aromatic ring, with these derivatives bearing an amine group at the 6-position and a pyrimidin-2-yl substituent on the nitrogen atom of the tetrahydroisoquinoline. []

5-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles

  • Compound Description: This group of compounds, characterized by the presence of a 1,3,4-oxadiazole ring linked to the tetrahydroisoquinoline moiety, was synthesized via a DEAD-mediated oxidative Ugi/aza-Wittig reaction. []

(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (FPT)

  • Compound Description: FPT is an orally active aminotetralin exhibiting partial agonist activity at serotonin receptors 5-HT1ARs, 5-HT2CRs, and 5-HT7Rs. It has demonstrated efficacy in reducing repetitive behaviors and enhancing social approach behavior in both wild-type and Fmr1 knockout mouse models of Fragile X syndrome and Autism Spectrum Disorder. []

trans-2-Benzyl-3-(l-methyl-1H-pyrrol-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolin-1-ones and Corresponding Tetrahydroisoquinolines

  • Compound Description: This series encompasses a range of substituted trans-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives and their corresponding reduced tetrahydroisoquinolines. These compounds were synthesized through reactions involving homophthalic anhydride and N-(1-methyl-1H-pyrrol-2-yl-methylidene)-benzylamine. []
  • Relevance: These derivatives bear structural resemblance to 1,2,3,4-Tetrahydroisoquinolin-5-amine due to the common 1,2,3,4-tetrahydroisoquinoline core. The distinctions arise from the presence of a benzyl group at the 2-position, a 1-methyl-1H-pyrrol-2-yl substituent at the 3-position, and various substituents at the 4-position, including carboxylic acid derivatives and cyclic amino-methyl groups. []

1,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols and Related Compounds

  • Compound Description: This group consists of optically active 1,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols and 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines, developed as potential norepinephrine potentiators. []

4-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols

  • Compound Description: This series comprises various 1,2,3,4-tetrahydroisoquinolin-4-ols, designed and synthesized as potential norepinephrine potentiators. []
  • Relevance: These compounds share a structural similarity with 1,2,3,4-Tetrahydroisoquinolin-5-amine due to the presence of the 1,2,3,4-tetrahydroisoquinoline core. They are distinguished by the presence of a phenyl group at the 4-position and variations in substituents at other positions of the tetrahydroisoquinoline ring. []

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

  • Compound Description: This series encompasses a collection of novel Biginelli dihydropyrimidines, synthesized using a multi-step process involving 4-fluoro nitrobenzene, piperidine, ethyl acetoacetate, and various aldehydes. []
  • Relevance: Although these compounds differ significantly from 1,2,3,4-Tetrahydroisoquinolin-5-amine in their core structure, they highlight the exploration of different heterocyclic scaffolds, specifically dihydropyrimidines, as potential pharmacophores. Both compound classes exemplify the diverse chemical space explored in drug discovery for various therapeutic targets. []

3-(aminoalkyl)-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-ones

  • Compound Description: This series represents a collection of benzopyrano[3,4-c]pyridin-5-ones designed and synthesized as potential orally active anticholinergic bronchodilators. []
  • Relevance: While structurally distinct from 1,2,3,4-Tetrahydroisoquinolin-5-amine, both compounds showcase the exploration of different heterocyclic systems for pharmaceutical applications. []
Mechanism of Action

The endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline, a derivative of 1,2,3,4-tetrahydroisoquinolin-5-amine, has been shown to prevent the neurotoxic effect of MPP+, which is known to produce a parkinsonian-like syndrome in humans. The protective effect of this compound is attributed to its ability to prevent mitochondrial respiratory inhibition at the complex I level, which is a primary result of cellular damage caused by MPP+. Interestingly, this protective effect is not due to antioxidant capacity, suggesting a "shielding effect" that preserves the energetic machinery of the mitochondria, thus preventing energetic failure1.

In another study, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines was improved, and their actions at beta adrenoceptors were examined. These compounds showed weak partial agonist activity at beta adrenoceptors and weak alpha adrenoceptor agonist activity in vivo. The low potency of these compounds suggests a different binding mechanism from that of natural catecholamines, which is significant for understanding their pharmacological behavior2.

Applications in Various Fields

Neuroprotection

The aforementioned study1 provides a case where 1-methyl-1,2,3,4-tetrahydroisoquinoline was tested in vivo and showed potential as a neuroprotective agent against parkinsonism-inducing compounds. This suggests its application in the field of neurodegenerative diseases, particularly Parkinson's disease.

Cardiovascular Research

Novel 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their bradycardic activities. One such compound demonstrated potent bradycardic activity without significantly affecting mean blood pressure in rats, indicating its potential as a specific bradycardic agent3. Additionally, a study on various tetrahydroisoquinolines revealed their diverse effects on blood pressure, respiration, and smooth muscle, with some compounds showing pressor activity while others had depressor activity. These findings suggest that modifications to the tetrahydroisoquinoline structure can lead to compounds with specific cardiovascular effects, which could be useful in the development of new cardiovascular drugs4.

Properties

CAS Number

115955-90-3

Product Name

1,2,3,4-Tetrahydroisoquinolin-5-amine

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-amine

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2

InChI Key

ZSHCQIHYOFRGNI-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C(=CC=C2)N

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.